molecular formula C19H18Cl2N2O3 B12984602 2-Amino-4-(2,4-dichloro-6-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(2,4-dichloro-6-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B12984602
M. Wt: 393.3 g/mol
InChI Key: XDCGWQJBZFXHGN-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichloro-6-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a molecular formula of C17H14Cl2N2O3 and a molecular weight of 365.21066 . This compound is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Amino-4-(2,4-dichloro-6-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichloro-6-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4-(2,4-dichloro-6-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and triazine-based molecules. Compared to these compounds, 2-Amino-4-(2,4-dichloro-6-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

2-amino-4-(2,4-dichloro-6-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H18Cl2N2O3/c1-19(2)6-12(24)17-14(7-19)26-18(23)10(8-22)15(17)16-11(21)4-9(20)5-13(16)25-3/h4-5,15H,6-7,23H2,1-3H3

InChI Key

XDCGWQJBZFXHGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3Cl)Cl)OC)C(=O)C1)C

Origin of Product

United States

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